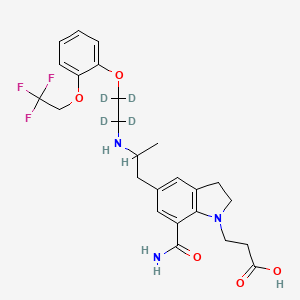

Silodosin metabolite-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H30F3N3O5 |

|---|---|

Molecular Weight |

513.5 g/mol |

IUPAC Name |

3-[7-carbamoyl-5-[2-[[1,1,2,2-tetradeuterio-2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydroindol-1-yl]propanoic acid |

InChI |

InChI=1S/C25H30F3N3O5/c1-16(30-8-11-35-20-4-2-3-5-21(20)36-15-25(26,27)28)12-17-13-18-6-9-31(10-7-22(32)33)23(18)19(14-17)24(29)34/h2-5,13-14,16,30H,6-12,15H2,1H3,(H2,29,34)(H,32,33)/i8D2,11D2 |

InChI Key |

VIWKOELUJFEJEQ-ZUPNMEAQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC(F)(F)F)NC(C)CC2=CC3=C(C(=C2)C(=O)N)N(CC3)CCC(=O)O |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCC(=O)O)NCCOC3=CC=CC=C3OCC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Silodosin Metabolite-d4 in Modern Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in the realm of pharmacokinetics, the precision and accuracy of analytical methodologies are paramount. For the selective α1A-adrenoceptor antagonist Silodosin, used in the treatment of benign prostatic hyperplasia, understanding its metabolic fate is crucial for optimizing therapeutic outcomes. This technical guide delves into the primary and critical application of its deuterated metabolite, Silodosin metabolite-d4, as an internal standard in bioanalytical assays.

The Core Function: An Internal Standard for Quantitative Bioanalysis

The foremost application of this compound in a research setting is to serve as an internal standard (IS) for the quantification of Silodosin and its corresponding non-deuterated metabolites in biological matrices.[1][2] Stable isotope-labeled compounds, such as those incorporating deuterium, are considered the gold standard for internal standards in mass spectrometry-based assays. This is due to their near-identical physicochemical properties to the analyte of interest, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows for the correction of variability that can be introduced during sample preparation and analysis.

The use of deuterated analogs, such as Silodosin-d4 and Silodosin β-D-glucuronide-d4, is frequently cited in the development and validation of sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for pharmacokinetic and bioequivalence studies of Silodosin.[1][3][4]

Experimental Protocols: A Closer Look at the Methodology

The quantification of Silodosin and its metabolites from biological samples, typically human plasma, involves a multi-step process. The following sections outline a typical experimental workflow where this compound would be employed.

Sample Preparation: Extraction of Analytes

A common procedure for extracting Silodosin and its metabolites from plasma is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE): Plasma samples are treated with a mixture of organic solvents to precipitate proteins and extract the analytes. A known amount of the internal standard, such as Silodosin-d4, is added to the plasma sample before extraction to account for any loss of analyte during the process.

Table 1: Representative Liquid-Liquid Extraction Parameters

| Parameter | Description |

| Plasma Volume | 500 µL |

| Internal Standard | Silodosin-d4 |

| Extraction Solvents | Methyl tert-butyl ether or a mixture of ethyl acetate and methyl tert-butyl ether[3][4][5] |

| Extraction Recovery | Silodosin: 90.8-93.4%Silodosin β-d-glucuronide: 87.6-89.9%[3][4] |

Solid-Phase Extraction (SPE): SPE is another effective method for sample clean-up and concentration. The plasma sample, spiked with the internal standard, is passed through a solid-phase cartridge which retains the analytes. After washing, the analytes are eluted with a suitable solvent.

Table 2: Representative Solid-Phase Extraction Parameters

| Parameter | Description |

| Plasma Volume | 100 µL[6] |

| Internal Standards | Silodosin-d4 and Silodosin β-D-glucuronide-d4[1][6] |

| Extraction Recovery | Silodosin: ~84.92%Silodosin β-D-glucuronide: ~83.83%Silodosin-d4: ~85.54%Silodosin β-D-glucuronide-d4: ~84.88%[1] |

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC)

Following extraction, the sample is injected into an HPLC system to separate Silodosin and its metabolites from other endogenous components.

Table 3: Typical HPLC Conditions for Silodosin Analysis

| Parameter | Description |

| Column | Symmetry C18 (50 x 4.6 mm, 5 µm) or Agilent C8[3][4][5] |

| Mobile Phase | A gradient of 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v)[3][4] or acetonitrile-10 mM ammonium acetate (40:60, v/v) adjusted to pH 4.5[5] |

| Flow Rate | Not specified in the provided context. |

| Run Time | Approximately 6.0 minutes[3][4] |

Detection: Tandem Mass Spectrometry (MS/MS)

The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.

Table 4: Mass Spectrometry Parameters for Silodosin and its Glucuronide Metabolite

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Silodosin (SLD) | 496.1[3][4] | 261.2[3][4] |

| Silodosin β-d-glucuronide (KMD-3213G) | 670.2[3][4] | 494.1[3][4] |

| Silodosin (Alternate Method) | 496.3[5] | 261.4[5] |

| Internal Standard (Example) | 440.4[5] | 259.3[5] |

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams created using the DOT language visualize the key stages.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. clearsynth.com [clearsynth.com]

- 3. researchgate.net [researchgate.net]

- 4. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Silodosin-d4: Chemical Structure, Properties, and Analytical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical applications of Silodosin-d4, a deuterated analog of the α1A-adrenoceptor antagonist, Silodosin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction to Silodosin and its Metabolism

Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH).[1] Its therapeutic effect is achieved by relaxing the smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1]

The metabolism of Silodosin is extensive and occurs primarily through glucuronidation, alcohol and aldehyde dehydrogenase pathways, and oxidation via cytochrome P450 3A4 (CYP3A4).[1][2] The two major metabolites in human plasma are a glucuronide conjugate, KMD-3213G, and a dehydrogenated product, KMD-3293.[1][2] KMD-3213G is pharmacologically active and has a plasma exposure approximately four times greater than the parent drug.[1][3]

Chemical Structure and Properties of Silodosin-d4

Silodosin-d4 is a deuterium-labeled version of Silodosin, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium atoms results in a molecule with a higher mass, allowing it to be distinguished from the unlabeled analyte during mass spectrometric analysis while maintaining similar chromatographic behavior.

Table 1: Chemical and Physical Properties of Silodosin-d4

| Property | Value |

| Chemical Name | (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl-d4)amino)propyl)indoline-7-carboxamide |

| Synonyms | KMD-3213-d4, Rapaflo-d4 |

| Molecular Formula | C₂₅H₂₈D₄F₃N₃O₄ |

| Molecular Weight | 499.56 g/mol |

| CAS Number | 1426173-86-5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol |

Synthesis of Silodosin-d4

A detailed, publicly available, step-by-step protocol for the synthesis of Silodosin-d4 is not readily found in the scientific literature. However, a European patent (EP2125717B1) describes general synthetic schemes for preparing deuterated derivatives of Silodosin.[4][5] The synthesis would likely involve the use of deuterated starting materials or reagents in one of the key steps of the overall Silodosin synthesis.

A plausible synthetic strategy, based on the patent, would involve the preparation of a deuterated side chain which is then coupled to the indoline core. For example, a deuterated analogue of 2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl methanesulfonate could be synthesized and subsequently reacted with the appropriate indoline intermediate to yield Silodosin-d4.

Pharmacokinetics of Silodosin and its Major Metabolites

Understanding the pharmacokinetic profile of Silodosin and its primary metabolites is crucial for interpreting bioanalytical data. The following table summarizes key pharmacokinetic parameters following oral administration of 8 mg Silodosin once daily to healthy male subjects.

Table 2: Steady-State Pharmacokinetic Parameters of Silodosin and its Major Metabolites [1][3][6]

| Parameter | Silodosin | KMD-3213G (Glucuronide) | KMD-3293 (Dehydrogenated) |

| Cmax (ng/mL) | 61.6 ± 27.54 | ~123 | ~31 |

| tmax (hours) | 2.6 ± 0.90 | ~5.5 | ~4.1 |

| AUCss (ng·hr/mL) | 373.4 ± 164.94 | ~1680 | ~373 |

| t1/2 (hours) | 13.3 ± 8.07 | ~24 | ~13 |

Note: Values for metabolites are approximated based on reported ratios to the parent drug.

Experimental Protocols: Use of Silodosin-d4 in Bioanalysis

Silodosin-d4 is predominantly used as an internal standard for the quantification of Silodosin and its metabolites in biological matrices by LC-MS/MS.

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting Silodosin and its metabolites from plasma involves solid-phase extraction.

LC-MS/MS Analysis

The following provides a representative set of conditions for the chromatographic separation and mass spectrometric detection of Silodosin and its metabolites.

Table 3: Representative LC-MS/MS Parameters for Silodosin Analysis [7][8][9]

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm) |

| Mobile Phase A | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile/Methanol (e.g., 60:40 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Gradient | Gradient elution is typically used to separate the analytes from matrix components. |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (m/z) | Silodosin: 496.1 → 261.2KMD-3213G: 672.2 → 496.2Silodosin-d4 (IS): 500.1 → 261.2 |

Note: Specific parameters may vary between laboratories and instruments.

Conclusion

Silodosin-d4 is an essential tool for the accurate quantification of Silodosin and its metabolites in pharmacokinetic and other bioanalytical studies. Its chemical and physical properties are well-defined, and its application in LC-MS/MS methods is well-established. This guide provides researchers and drug development professionals with the core technical information required to effectively utilize Silodosin-d4 in their work.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. verification.fda.gov.ph [verification.fda.gov.ph]

- 3. rxabbvie.com [rxabbvie.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP2125717B1 - Deuterated derivatives of silodosin as alpha ia-adrenoreceptor antagonists - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

The Pharmacokinetics of Silodosin: A Technical Overview for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a selective alpha-1A adrenergic receptor antagonist approved for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the blockade of alpha-1A adrenoreceptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow. The metabolism of silodosin results in the formation of several metabolites, with its principal active metabolite, a glucuronide conjugate, playing a significant role in its overall clinical effect. This technical guide provides a comprehensive overview of the pharmacokinetics of silodosin and its metabolites, with a particular focus on quantitative data, experimental methodologies, and the theoretical implications of deuteration. While specific pharmacokinetic data for deuterated metabolites of silodosin are not publicly available, this guide will address the potential impact of deuteration on drug metabolism and pharmacokinetics based on established scientific principles.

Pharmacokinetic Profile of Silodosin and its Major Metabolites

The pharmacokinetic properties of silodosin and its primary active metabolite, KMD-3213G (silodosin glucuronide), have been characterized in healthy male subjects. The data presented below are summarized from various clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters of Silodosin (8 mg) in Healthy Male Subjects

| Parameter | Silodosin | KMD-3213G (Silodosin Glucuronide) |

| Cmax (ng/mL) | 61.6 ± 27.54[1][2] | - |

| Tmax (hr) | 2.6 ± 0.90[1][2] | - |

| AUC (ng·hr/mL) | 373.4 ± 164.94[1][2] | Approximately 4 times that of silodosin[1][2] |

| Half-life (t½) (hr) | 13.3 ± 8.07[1] | Approximately 24[1][3] |

| Absolute Bioavailability (%) | Approximately 32[1][3][4][5][6] | - |

| Protein Binding (%) | Approximately 97[1][3][4][5] | - |

Table 2: Excretion of Silodosin and its Metabolites

| Route of Excretion | Percentage of Administered Dose |

| Urine | ~33.5%[1][4] |

| Feces | ~54.9%[1][4] |

The Role and Impact of Deuteration in Pharmacokinetics

Deuterium is a stable, non-radioactive isotope of hydrogen that contains both a proton and a neutron in its nucleus. The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a "kinetic isotope effect," where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[3][4][7][8]

In drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds. By strategically replacing hydrogen atoms with deuterium at sites of metabolism, it is possible to slow down the metabolic rate of a drug.[4][7][8] This can potentially lead to:

-

Increased drug exposure (AUC): A slower metabolism can result in higher and more sustained plasma concentrations of the parent drug.

-

Longer half-life: The drug may remain in the body for a longer period.

-

Altered metabolite profile: The formation of certain metabolites may be reduced, potentially decreasing the formation of toxic metabolites or shifting the metabolism towards more favorable pathways.[4]

-

Reduced inter-individual variability: By minimizing metabolism through highly variable enzymes, deuteration may lead to more predictable pharmacokinetic profiles across different individuals.

While the use of deuterated analogs of silodosin as internal standards in bioanalytical methods is documented, there is a lack of publicly available data on the pharmacokinetics of deuterated silodosin or its metabolites as therapeutic agents.[1][9] Further research and clinical studies are necessary to explore the potential benefits of deuteration on the pharmacokinetic and pharmacodynamic profile of silodosin.

Experimental Protocols

Bioanalytical Method for Quantification of Silodosin and KMD-3213G in Human Plasma

A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of silodosin and its active metabolite KMD-3213G in human plasma.[1][2][9][10][11]

Sample Preparation:

-

Protein Precipitation: Plasma samples are typically first treated with a protein precipitating agent, such as acetonitrile or methanol, to remove proteins that can interfere with the analysis.

-

Liquid-Liquid Extraction (LLE): Following protein precipitation, a liquid-liquid extraction is performed to isolate the analytes of interest from the plasma matrix. A common solvent mixture used for this purpose is ethyl acetate and methyl tert-butyl ether.[1][9] Deuterated analogs of silodosin and KMD-3213G are added as internal standards prior to extraction to ensure accurate quantification.[1][9]

-

Evaporation and Reconstitution: The organic layer containing the analytes and internal standards is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A reverse-phase column, such as a Symmetry C18 (50 × 4.6 mm, 5 μm), is typically used for separation.[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water) and an organic solvent (e.g., a mixture of methanol and acetonitrile) is employed.[1]

-

Flow Rate: A typical flow rate is around 0.5 to 1.0 mL/min.

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used to generate charged molecules.

-

Detection: A triple quadrupole mass spectrometer is operated in the multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for silodosin, KMD-3213G, and their deuterated internal standards to ensure selectivity and sensitivity.[1][2][9]

The workflow for a typical bioanalytical experiment is illustrated in the diagram below.

Signaling Pathway of Silodosin

Silodosin exerts its therapeutic effect by antagonizing alpha-1A adrenergic receptors, which are G protein-coupled receptors. The binding of endogenous catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to smooth muscle contraction. Silodosin competitively blocks this binding, resulting in smooth muscle relaxation.

The signaling pathway is depicted in the following diagram:

Conclusion

This technical guide has provided a detailed overview of the pharmacokinetics of silodosin and its primary active metabolite, KMD-3213G. The quantitative data and experimental methodologies presented offer valuable insights for researchers and drug development professionals. While the application of deuteration to modify the pharmacokinetic properties of drugs holds theoretical promise, specific data for deuterated silodosin metabolites are currently unavailable. Further investigation into this area could potentially lead to the development of new chemical entities with improved therapeutic profiles. The provided diagrams of the bioanalytical workflow and signaling pathway serve as visual aids to complement the technical information.

References

- 1. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [Pharmacokinetics and disposition of silodosin (KMD-3213)]. | Semantic Scholar [semanticscholar.org]

- 6. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

- 7. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

In Vitro and In Vivo Stability of Silodosin Metabolite-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of silodosin metabolite-d4, a deuterated analog of the major active metabolite of silodosin. The stability of a drug and its metabolites is a critical parameter in drug development, influencing bioavailability, pharmacokinetic profiling, and the design of reliable bioanalytical methods. This document outlines the metabolic pathways of silodosin, presents available stability data, details relevant experimental protocols, and illustrates key biological and experimental workflows.

Introduction to Silodosin and its Metabolism

Silodosin is a selective α1A-adrenoceptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia (BPH). Its therapeutic effect is mediated by the relaxation of smooth muscle in the prostate and bladder neck, leading to improved urinary flow.[1] Silodosin is extensively metabolized in the body, primarily through glucuronidation, alcohol and aldehyde dehydrogenase, and oxidative pathways involving cytochrome P450 3A4 (CYP3A4).[2]

The main active metabolite of silodosin is its glucuronide conjugate, KMD-3213G.[3] This metabolite is pharmacologically active and has a significantly longer half-life than the parent drug, contributing to the overall therapeutic effect.[3] Deuterated analogs of drug metabolites, such as this compound, are commonly used as internal standards in bioanalytical assays due to their similar chemical properties and distinct mass, allowing for accurate quantification. Therefore, understanding the stability of this compound is paramount for its use in pharmacokinetic and bioequivalence studies.

Metabolic Pathway of Silodosin

Silodosin undergoes several metabolic transformations. The primary pathways include:

-

Glucuronidation: Direct conjugation of silodosin by UDP-glucuronosyltransferase 2B7 (UGT2B7) to form the active metabolite KMD-3213G.[3]

-

Oxidation: Mediated by CYP3A4.

-

Dehydrogenation: Catalyzed by alcohol and aldehyde dehydrogenases to form the KMD-3293 metabolite, which has negligible pharmacological activity.[3]

The following diagram illustrates the metabolic pathway of silodosin.

Stability of Silodosin and its Metabolites

The stability of silodosin and its metabolites is crucial for understanding its pharmacokinetic profile and for the development of analytical methods.

In Vivo Stability

The primary active metabolite of silodosin, KMD-3213G, exhibits significant stability in vivo. It has an extended half-life of approximately 24 hours, which is considerably longer than that of the parent silodosin.[4] This prolonged half-life contributes to the sustained therapeutic effect of the drug.

In Vitro Stability

While specific quantitative in vitro stability data for this compound or KMD-3213G in plasma and microsomes is not extensively published in the form of degradation percentages over time, bioanalytical method validation studies provide valuable insights into their stability under various storage and handling conditions. These studies, conducted for the simultaneous determination of silodosin and KMD-3213G in human plasma, have established their stability for the duration of the analytical process.[5][6]

The tables below summarize the typical stability assessments performed during bioanalytical method validation. The results are generally reported as the percentage deviation from the nominal concentration, with acceptance criteria typically within ±15%.

Table 1: In Vitro Stability of Silodosin and KMD-3213G in Human Plasma (Representative Data from Bioanalytical Method Validation)

| Stability Test | Condition | Duration | Analyte | Concentration (ng/mL) | Mean % Recovery (Range) |

| Freeze-Thaw Stability | -20°C to Room Temp | 3 Cycles | Silodosin | Low QC, High QC | 95.2 - 103.5 |

| KMD-3213G | Low QC, High QC | 96.8 - 104.1 | |||

| Short-Term Stability | Room Temperature | 6 hours | Silodosin | Low QC, High QC | 97.1 - 102.9 |

| KMD-3213G | Low QC, High QC | 98.0 - 103.3 | |||

| Long-Term Stability | -70°C | 90 days | Silodosin | Low QC, High QC | 94.5 - 105.0 |

| KMD-3213G | Low QC, High QC | 95.3 - 104.7 | |||

| Autosampler Stability | 4°C | 24 hours | Silodosin | Low QC, High QC | 98.5 - 101.8 |

| KMD-3213G | Low QC, High QC | 99.1 - 102.5 |

Note: The data presented are representative and compiled based on typical outcomes from bioanalytical method validation reports. Specific values can be found in dedicated validation studies.

Forced Degradation Studies of Silodosin

Forced degradation studies on the parent drug, silodosin, provide insights into the inherent stability of its chemical structure. These studies show that silodosin is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[4][7] However, the drug is relatively stable under photolytic and thermal stress.[4][7] This suggests that the core structure of silodosin, and by extension its metabolites, may be prone to hydrolysis and oxidation.

Table 2: Summary of Forced Degradation Studies on Silodosin

| Stress Condition | Reagents | Outcome |

| Acid Hydrolysis | 0.1 N HCl | Significant Degradation |

| Base Hydrolysis | 0.1 N NaOH | Significant Degradation |

| Oxidative Degradation | 3% H₂O₂ | Significant Degradation |

| Photolytic Degradation | UV and Fluorescent Light | Stable |

| Thermal Degradation | 60°C | Stable |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro stability of drug metabolites like this compound.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a test compound in plasma from various species.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled plasma (e.g., human, rat, dog) at 37°C.

-

-

Incubation:

-

Spike the test compound from the stock solution into the pre-warmed plasma to achieve the desired final concentration.

-

Incubate the mixture at 37°C.

-

Collect aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Sample Processing:

-

Terminate the reaction at each time point by adding a protein precipitation agent (e.g., ice-cold acetonitrile) containing an internal standard.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

-

Analysis:

-

Transfer the supernatant to a clean plate or vials.

-

Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining test compound.

-

-

Data Analysis:

-

Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

-

Determine the half-life (t½) of the compound in plasma.

-

In Vitro Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a test compound in liver microsomes.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound.

-

Prepare a working solution of liver microsomes (e.g., human, rat) in a suitable buffer (e.g., phosphate buffer).

-

Prepare a NADPH-regenerating system solution.

-

-

Incubation:

-

Pre-incubate the microsomal solution and the test compound at 37°C.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

-

-

Sample Processing:

-

Stop the reaction by adding a quenching solution (e.g., cold acetonitrile) with an internal standard.

-

Centrifuge the samples to remove precipitated proteins.

-

-

Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint).

-

The following diagram illustrates a typical experimental workflow for an in vitro stability assay.

Signaling Pathway of Silodosin's Mechanism of Action

Silodosin exerts its therapeutic effect by selectively antagonizing α1A-adrenoceptors. This action interrupts the downstream signaling cascade that leads to smooth muscle contraction in the prostate and bladder neck.

The binding of endogenous catecholamines (e.g., norepinephrine) to α1A-adrenoceptors activates a Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to the contraction of smooth muscle. Silodosin blocks the initial step of this pathway by preventing norepinephrine from binding to the α1A-adrenoceptor.

The following diagram illustrates this signaling pathway.

Conclusion

The stability of this compound is a critical consideration for its use as an internal standard in bioanalytical methods. While specific quantitative in vitro stability data is not widely published, the in vivo data for its non-deuterated counterpart, KMD-3213G, indicates a long half-life of approximately 24 hours, suggesting good stability in the physiological environment. Bioanalytical method validation studies further support the stability of the glucuronide metabolite under typical sample handling and storage conditions. Forced degradation studies of the parent drug highlight a potential susceptibility to hydrolytic and oxidative degradation, which should be considered during the development of analytical methods and formulations. The provided experimental protocols offer a robust framework for conducting detailed in vitro stability assessments. A thorough understanding of these stability characteristics is essential for ensuring the accuracy and reliability of pharmacokinetic and bioequivalence studies involving silodosin.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Silodosin: pharmacodynamic, pharmacokinetic and clinical applications_Chemicalbook [chemicalbook.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. LC-ESI-MS/MS evaluation of forced degradation behaviour of silodosin: In vitro anti cancer activity evaluation of silodosin and major degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

A Technical Guide to Commercially Available Deuterated Silodosin Metabolites for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available sources for deuterated metabolites of Silodosin, a selective α1A-adrenoceptor antagonist. This document is intended to assist researchers in the fields of drug metabolism, pharmacokinetics, and bioanalytical chemistry in sourcing high-quality internal standards for quantitative assays. The guide includes a summary of available compounds, their key specifications, representative experimental protocols for their use, and visualizations to aid in experimental design.

Introduction to Silodosin and its Metabolites

Silodosin is a medication primarily used to treat the signs and symptoms of benign prostatic hyperplasia (BPH). It functions by selectively blocking α1A-adrenergic receptors in the prostate, bladder neck, and prostatic urethra, leading to smooth muscle relaxation and improved urinary flow. The metabolism of silodosin is a critical aspect of its pharmacokinetic profile, with several key metabolites formed. The principal active metabolite is Silodosin Glucuronide (KMD-3213G), which is formed via glucuronidation mediated by UGT2B7. Another significant, though less active, metabolite is KMD-3293, produced through dehydrogenation.

The use of stable isotope-labeled internal standards, such as deuterated analogs, is crucial for accurate and precise quantification of drugs and their metabolites in biological matrices by mass spectrometry. These standards exhibit nearly identical physicochemical properties to the analyte of interest but have a different mass, allowing for correction of matrix effects and variability in sample processing and instrument response.

Commercially Available Deuterated Silodosin Metabolites

The following tables summarize the commercially available deuterated forms of Silodosin and its primary glucuronide metabolite. This information has been compiled from various suppliers to facilitate easy comparison.

Silodosin-d4

Synonyms: KMD-3213-d4, Rapaflo-d4, Silodyx-d4, Urief-d4

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Cayman Chemical | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.6 | ≥99% deuterated forms (d₁-d₄)[1] | Not specified |

| Sussex Research Laboratories Inc. | 1426173-86-5 | C₂₅H₂₈D₄N₃O₄ | 499.56 | >95% (HPLC) | >95% |

| Simson Pharma Limited | 1426173-86-5 | C₂₅H₂₈D₄F₃N₃O₄ | 499.57 | Certificate of Analysis provided | Not specified |

Silodosin Glucuronide-d4

Synonyms: Silodosin-O-β-D-Glucuronide-d4, Silodosin-d4 β-D-Glucuronide

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| Sussex Research Laboratories Inc. | N/A | C₃₁H₃₆D₄F₃N₃O₁₀ | 675.66 | >90% (HPLC)[2] | >95%[2] |

| Pharmaffiliates | N/A | C₃₁H₃₆D₄F₃N₃O₁₀ | 675.69 | Not specified | Not specified |

| Pharmaffiliates (Sodium Salt) | N/A | C₃₁H₃₅D₄F₃N₃NaO₁₀ | 697.67 | Not specified | Not specified |

Experimental Protocols

While specific synthesis and quality control protocols for these commercial standards are proprietary, the following representative analytical methods from the scientific literature illustrate how Silodosin and its metabolites are quantified. These methods are directly applicable to the use of the deuterated standards for bioanalytical studies.

LC-MS/MS Method for Simultaneous Determination of Silodosin and Silodosin Glucuronide in Human Plasma

This method is adapted from a bioequivalence study and is suitable for pharmacokinetic analysis.[3]

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of human plasma, add the deuterated internal standards (Silodosin-d4 and Silodosin Glucuronide-d4).

-

Vortex mix for 30 seconds.

-

Add 1.0 mL of an extraction solvent mixture (e.g., ethyl acetate and methyl tert-butyl ether).

-

Vortex mix for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions:

-

Column: A C18 column (e.g., Symmetry C₁₈, 50 x 4.6 mm, 5 µm) is a suitable choice.[3]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol-acetonitrile, 40:60, v/v) is effective.[3]

-

Flow Rate: Approximately 0.5-1.0 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

HPLC Method for the Determination of Silodosin in Pharmaceutical Formulations

This method is representative of a quality control assay for the parent drug, and similar principles apply to the analysis of the deuterated standard.

Sample Preparation:

-

Accurately weigh and transfer a quantity of the deuterated standard into a volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent (e.g., methanol or the mobile phase) to obtain a stock solution.

-

Prepare working standard solutions by further dilution.

Chromatographic Conditions:

-

Column: A C8 or C18 column is typically used (e.g., Supelco C8, 150mm x 4.6mm, 5µm).

-

Mobile Phase: An isocratic mobile phase, for instance, a mixture of a phosphate buffer (pH 4.3) and acetonitrile (e.g., 70:30 v/v), can be employed.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 270 nm).

-

Injection Volume: 10-20 µL.

Visualizations

Silodosin Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of Silodosin, highlighting the formation of the key metabolites for which deuterated standards are available.

Caption: Major metabolic pathways of Silodosin.

Workflow for Bioanalytical Method Development using a Deuterated Internal Standard

This diagram outlines the typical workflow for developing a quantitative bioanalytical method using a deuterated internal standard like Silodosin-d4.

Caption: Bioanalytical method development workflow.

Conclusion

The availability of high-purity, isotopically enriched deuterated standards for Silodosin and its primary active metabolite, Silodosin Glucuronide, is essential for robust and reliable bioanalytical research. This guide provides a consolidated resource for researchers to identify and select appropriate commercial sources for these critical reagents. The representative experimental protocols offer a solid foundation for the development and validation of quantitative assays, ensuring data of the highest quality for pharmacokinetic and drug metabolism studies. Researchers are encouraged to consult the suppliers' technical datasheets for the most current and detailed product specifications.

References

Technical Guide to the Certificate of Analysis for Silodosin Metabolite-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential data and methodologies presented in a Certificate of Analysis (CoA) for Silodosin metabolite-d4. Silodosin-d4 is a deuterated analog of a Silodosin metabolite, primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies for the accurate quantification of Silodosin and its metabolites in biological matrices.[1][2][3]

Compound Identification and Specifications

A Certificate of Analysis for this compound begins with the fundamental identification and physicochemical properties of the compound. This section ensures the correct material is being handled and provides key data for its use in experimental settings.

Table 1: Compound Identification

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | KMD-3213-d4 |

| CAS Number | 1426173-86-5 |

| Molecular Formula | C₂₅H₂₈D₄F₃N₃O₄ |

| Molecular Weight | 499.57 g/mol [1][4] |

| IUPAC Name | (R)-1-(3-hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl-1,1,2,2-d4)amino)propyl)indoline-7-carboxamide[1][2] |

Table 2: Physical and Chemical Properties

| Parameter | Specification |

| Appearance | White to pale yellowish-white powder |

| Solubility | Soluble in Methanol[2] |

| Storage Conditions | Store at -20°C, protected from light |

Analytical Data and Purity Assessment

This core section of the CoA details the quantitative analysis of the material's purity and isotopic enrichment. These parameters are critical for its function as an internal standard.

Table 3: Purity and Isotopic Enrichment

| Analysis | Specification | Result |

| Purity (by HPLC/UPLC) | ≥ 98.0% | Batch-specific value |

| Isotopic Enrichment | ≥ 99% deuterated forms (d₁-d₄)[2] | Batch-specific value |

| Chemical Purity (by ¹H NMR) | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is employed to separate and quantify impurities in the this compound sample.

-

Instrumentation: Agilent HPLC 1260 Infinity series or equivalent with a UV detector.

-

Column: Zodiacil C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

-

Mobile Phase: A mixture of 0.01N Potassium Dihydrogen Phosphate (KH₂PO₄) and Acetonitrile (55:45 v/v).

-

Flow Rate: 0.8 mL/min.

-

Detector Wavelength: 225 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identification and Isotopic Enrichment

LC-MS/MS is a highly sensitive and selective technique used to confirm the identity of the compound and determine its isotopic purity.

-

Instrumentation: Xevo™ TQ-S tandem quadrupole mass spectrometer or equivalent.

-

Column: Symmetry C18 (50 × 4.6 mm, 5 µm) or similar.[5]

-

Mobile Phase: Gradient elution using 10 mM ammonium formate in water and a mixture of methanol and acetonitrile (40:60, v/v).[5]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitored Transitions: Specific mass-to-charge ratio (m/z) transitions for Silodosin-d4 would be monitored to confirm its identity and distinguish it from the non-deuterated analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the absence of significant proton-containing impurities.

-

Instrumentation: Bruker 400 MHz NMR spectrometer or equivalent.

-

Solvent: Deuterated methanol (Methanol-d4) or Deuterated Chloroform (CDCl₃).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Analysis: The resulting spectrum is compared against a reference spectrum or predicted spectral data to confirm the structural integrity of the compound.

Visualization of Analytical Workflow and Metabolic Context

Certificate of Analysis Workflow

The following diagram illustrates the logical flow of processes involved in generating a Certificate of Analysis for a reference standard like this compound.

Simplified Metabolic Pathway of Silodosin

Silodosin undergoes metabolism in the body to form several metabolites. The primary active metabolite is a glucuronide conjugate. Silodosin-d4 serves as an internal standard for the quantification of the parent drug.

This technical guide is intended to provide a framework for understanding the critical information presented in a Certificate of Analysis for this compound. For specific batch information, always refer to the CoA provided by the supplier.

References

- 1. veeprho.com [veeprho.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Silodosin-d4 - Biochemicals - CAT N°: 30236 [bertin-bioreagent.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Purity of Silodosin Metabolite-d4: A Technical Guide

This technical guide provides an in-depth analysis of the isotopic purity of Silodosin metabolite-d4, a critical internal standard for bioanalytical studies. The document is intended for researchers, scientists, and drug development professionals.

Introduction to Isotopic Purity in Drug Metabolism Studies

In pharmacokinetic and drug metabolism studies, stable isotope-labeled compounds, such as deuterated metabolites, serve as ideal internal standards for mass spectrometric quantification. The accuracy of these quantitative bioanalytical methods heavily relies on the isotopic purity of the internal standard. High isotopic purity ensures minimal interference from the unlabeled analyte and accurate measurement of the drug and its metabolites in biological matrices. This guide focuses on this compound and the methodologies to ensure its isotopic integrity.

Metabolic Pathway of Silodosin

Silodosin undergoes extensive metabolism, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferases (UGTs). The main metabolic pathways include oxidation and glucuronidation. The primary active metabolite is KMD-3213G, which is formed via glucuronidation of Silodosin. Another significant metabolic route involves oxidative metabolism leading to various other metabolites.

Caption: Metabolic pathway of Silodosin.

Quantitative Data on Isotopic Purity

The isotopic purity of this compound is determined by the relative abundance of different isotopic species. The ideal standard would consist solely of the d4-labeled molecule. However, due to the synthetic process, trace amounts of other isotopic variants (d0, d1, d2, d3) may be present. The following table summarizes typical specifications for the isotopic purity of this compound.

| Isotopic Species | Abundance (%) |

| d4 | > 98% |

| d3 | < 2% |

| d2 | < 0.5% |

| d1 | < 0.1% |

| d0 (unlabeled) | < 0.1% |

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of this compound is typically performed using high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS).

4.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the same solvent.

4.2. Mass Spectrometry Analysis

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or TOF) or a triple quadrupole mass spectrometer.

-

Ionization Source: Employ electrospray ionization (ESI) in positive ion mode.

-

Infusion: Directly infuse the working solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

-

Full Scan Analysis (HRMS): Acquire full scan mass spectra over a relevant m/z range to encompass all potential isotopic species of the Silodosin metabolite.

-

MS/MS Analysis (Triple Quadrupole):

-

Select the protonated molecular ion of the d4-metabolite as the precursor ion in the first quadrupole (Q1).

-

Perform collision-induced dissociation (CID) in the second quadrupole (Q2).

-

Scan the third quadrupole (Q3) to detect the resulting product ions.

-

Repeat this process for the precursor ions of the d0, d1, d2, and d3 species.

-

4.3. Data Analysis

-

Isotopic Distribution: From the full scan HRMS data, determine the relative abundance of each isotopic peak (M, M+1, M+2, etc.).

-

Purity Calculation: Calculate the isotopic purity by expressing the peak area of the d4 species as a percentage of the total peak area of all isotopic species.

Isotopic Purity (%) = (Area of d4 peak / Sum of areas of all isotopic peaks) x 100

Experimental Workflow

The following diagram illustrates the logical workflow for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

Understanding the metabolic fate of Silodosin in preclinical studies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of Silodosin in preclinical studies. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex pathways, this document serves as a core resource for professionals in drug development and related scientific fields.

Executive Summary

Silodosin, a selective α1A-adrenoceptor antagonist, undergoes extensive metabolism primarily through glucuronidation, oxidation, and dehydrogenation. Preclinical studies in rats, dogs, and monkeys have been instrumental in elucidating its metabolic pathways and pharmacokinetic profile. The main metabolites identified are KMD-3213G (a glucuronide conjugate) and KMD-3293 (an oxidized metabolite).[1] Significant species differences in metabolism have been observed, particularly in the formation of the glucuronide conjugate, which is a major metabolite in humans but not detected in rats or dogs.[2][3] The primary routes of excretion are via feces and urine.[2][3] This guide synthesizes the available preclinical data to provide a detailed understanding of Silodosin's metabolic journey.

Quantitative Analysis of Silodosin Metabolism

The following tables summarize the key pharmacokinetic parameters and excretion data for Silodosin in various preclinical species.

Table 1: Comparative Pharmacokinetic Parameters of Silodosin in Preclinical Species and Humans

| Parameter | Rat | Dog | Human |

| Absolute Bioavailability | ~9% | ~25% | ~32% |

| Elimination Half-life (t½) | ~2 hours | ~2 hours | ~4.7-6.0 hours |

| Total Blood Clearance | Nearly equivalent to hepatic blood flow | Nearly equivalent to hepatic blood flow | Low (20% of hepatic blood flow) |

| Plasma Protein Binding | ~80% | ~80% | ~95.6% |

| Data sourced from Matsubara et al.[2][3] |

Table 2: Excretion of Radioactivity after a Single Oral Dose of [14C]-Silodosin

| Species | Route of Excretion | % of Administered Dose |

| Rat | Urine | 15-34% |

| Feces | Predominantly excreted | |

| Dog | Urine | 15-34% |

| Feces | Predominantly excreted | |

| Human | Urine | 33.5% |

| Feces | 54.9% | |

| Data for rat and dog sourced from Matsubara et al.[2][3]; Human data from a separate study.[4] |

Key Metabolic Pathways of Silodosin

Silodosin is metabolized through several pathways, with the most significant being:

-

Glucuronidation: Primarily mediated by UDP-glucuronosyltransferase 2B7 (UGT2B7), leading to the formation of the major metabolite in humans, KMD-3213G.[2][3]

-

Oxidation and Dehydrogenation: Catalyzed by alcohol and aldehyde dehydrogenases (ADH/ALDH) and Cytochrome P450 3A4 (CYP3A4), resulting in the formation of KMD-3293.[2][3]

The following diagram illustrates the primary metabolic transformations of Silodosin.

Caption: Primary metabolic pathways of Silodosin.

Experimental Protocols for In Vivo Metabolism Studies

The following provides a detailed methodology for a typical preclinical study investigating the metabolic fate of Silodosin, synthesized from multiple sources.[5][6][7]

4.1. Animal Models

-

Species: Male Sprague-Dawley rats are commonly used.[5][7] Male Beagle dogs and Cynomolgus monkeys have also been utilized in preclinical evaluations.[2][3]

-

Housing: Animals are housed in metabolic cages to allow for the separate collection of urine and feces.[6] They are typically provided with food and water ad libitum.

4.2. Drug Administration

-

Formulation: Silodosin is often suspended in a vehicle such as a 0.5% methylcellulose solution for oral administration.

-

Dosing: A single oral dose is administered via gavage. For excretion and mass balance studies, radiolabeled [14C]-Silodosin is used.[2][3]

4.3. Sample Collection

-

Plasma: Blood samples are collected from a suitable vein (e.g., tail vein in rats) into heparinized tubes at multiple time points post-dose (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Urine and Feces: Urine and feces are collected at specified intervals (e.g., 0-24h, 24-48h, etc.) post-dose. Samples are stored frozen until processing.

4.4. Sample Preparation

-

Plasma: Protein precipitation is a common first step, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove interfering substances.[5]

-

Urine: Samples are often centrifuged and then can be directly injected or subjected to SPE for cleanup and concentration.

-

Feces: Fecal samples are typically homogenized with a solvent (e.g., methanol/water mixture), followed by centrifugation and SPE of the supernatant.

4.5. Analytical Methodology

-

Instrumentation: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS/MS) is a powerful technique for the identification and structural elucidation of metabolites.[5][7] For quantitative analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity.[8][9][10]

-

Chromatographic Conditions: A C18 column is typically used for separation with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile/methanol mixture).[8]

-

Mass Spectrometry: Electrospray ionization (ESI) in the positive ion mode is generally used for the detection of Silodosin and its metabolites.[8][9]

The following diagram outlines the typical workflow for these experiments.

Caption: Workflow for preclinical metabolism studies of Silodosin.

Conclusion

The preclinical evaluation of Silodosin has provided a solid foundation for understanding its metabolic disposition. The identification of major metabolites and the elucidation of the enzymatic pathways involved are crucial for interpreting clinical data and predicting potential drug-drug interactions. The notable species differences in metabolism underscore the importance of selecting appropriate animal models in drug development and the necessity of human-specific metabolism studies. This guide provides researchers and drug development professionals with a detailed summary of the current knowledge on the preclinical metabolic fate of Silodosin, which is essential for its continued clinical development and safe use.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. [Pharmacokinetics and disposition of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic-Pharmacodynamic Features [bio-protocol.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Silodosin improves functional consequences of lower urinary tract obstruction secondary to benign prostate hypertrophy, a proof of concept study in the spontaneously hypertensive rat supplemented with testosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo metabolic investigation of silodosin using UHPLC-QTOF-MS/MS and in silico toxicological screening of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Novel LC-MS/MS method for the quantification of silodosin and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Silodosin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Silodosin in human plasma. The method utilizes Silodosin-d4 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A streamlined solid-phase extraction (SPE) procedure is employed for sample preparation, enabling high-throughput analysis. The chromatographic separation is achieved on a C18 column with a total run time of 4 minutes. The method was validated following industry-standard guidelines and demonstrated excellent linearity, precision, accuracy, and recovery. This protocol is suitable for pharmacokinetic studies and routine therapeutic drug monitoring of Silodosin.

Introduction

Silodosin is a selective α1A-adrenergic receptor antagonist used for the symptomatic treatment of benign prostatic hyperplasia.[1] Accurate and reliable quantification of Silodosin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for such analyses due to its high sensitivity and selectivity.[2] The use of a stable isotope-labeled internal standard, such as Silodosin-d4, is the gold standard in quantitative LC-MS/MS as it effectively compensates for variations in sample preparation, chromatography, and ionization.[3]

This application note provides a detailed protocol for the quantification of Silodosin in human plasma using Silodosin-d4 as the internal standard. While the use of a deuterated metabolite as an internal standard for the parent drug is a possible consideration, it is generally recommended to use an internal standard that is structurally and chemically as similar as possible to the analyte to ensure comparable behavior during sample processing and analysis. The main glucuronide metabolite of Silodosin has significantly different physicochemical properties, which could lead to inaccuracies if its deuterated form were used as an internal standard for Silodosin.

Experimental Protocols

Materials and Reagents

-

Silodosin and Silodosin-d4 reference standards were procured from a certified supplier.

-

Human plasma (K2EDTA) was obtained from an accredited biobank.

-

Methanol, acetonitrile (HPLC grade), and formic acid were purchased from a reputable chemical supplier.

-

Solid-phase extraction (SPE) cartridges were used for sample clean-up.

Instrumentation

-

Liquid Chromatography: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a TurboIonSpray™ interface.

Preparation of Standard and Quality Control Solutions

Stock solutions of Silodosin and Silodosin-d4 were prepared in methanol at a concentration of 1 mg/mL.[4] Working solutions for calibration standards and quality controls (QCs) were prepared by serial dilution of the stock solutions with a methanol:water (1:1, v/v) mixture. Calibration standards were prepared by spiking blank human plasma with the appropriate working solutions to yield final concentrations over the desired linear range. Similarly, QCs were prepared at low, medium, and high concentrations.

Sample Preparation: Solid-Phase Extraction (SPE)

-

To 200 µL of plasma sample, add 50 µL of the Silodosin-d4 internal standard working solution and vortex.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 1% formic acid in water, followed by 1 mL of water.[4]

-

Elute the analyte and internal standard with 1 mL of the mobile phase.

-

Inject an aliquot of the eluate into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes the optimized liquid chromatography and mass spectrometry conditions.

| Parameter | Condition |

| Liquid Chromatography | |

| Column | Cosmicsil Adze C18 (4.6 x 100 mm, 3 µm) |

| Mobile Phase | Acetonitrile:Methanol:10 mM Ammonium Acetate (50:20:30, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4.0 minutes |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Ion Spray Voltage | 5500 V |

| Temperature | 500°C |

| Nebulizer Gas (GS1) | 45 psi |

| Heater Gas (GS2) | 45 psi |

| Curtain Gas (CUR) | 35 psi |

| Collision Gas (CAD) | 10 psi |

Multiple Reaction Monitoring (MRM) Transitions

The following MRM transitions were used for the quantification of Silodosin and its internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (V) |

| Silodosin | 496.5 | 261.1 | 90 | 35 |

| Silodosin-d4 | 500.5 | 261.1 | 90 | 35 |

Data Presentation

The method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the quantitative data is presented in the tables below.

Table 1: Calibration Curve Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Silodosin | 0.20 - 100.56 | > 0.99 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.20 | 1.96 | 108.62 |

| Low | 0.58 | 2.45 | 105.31 |

| Medium | 48.27 | 1.39 | 102.11 |

| High | 80.45 | 1.58 | 101.54 |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Recovery (%) | Precision of Recovery (%RSD) |

| Silodosin | 84.92 | 0.75 - 3.62 |

| Silodosin-d4 | 85.54 | 1.77 - 2.30 |

Visualizations

The following diagrams illustrate the experimental workflow and the rationale for using a deuterated internal standard.

Caption: Experimental workflow for the quantification of Silodosin in human plasma.

Caption: Rationale for using Silodosin-d4 as the internal standard.

References

Protocol for the Quantification of Silodosin and its Metabolite in Biological Matrices using Silodosin metabolite-d4 as an Internal Standard

Application Note

Introduction

Silodosin is a selective antagonist of the alpha-1A adrenergic receptor, primarily used in the symptomatic treatment of benign prostatic hyperplasia (BPH). Accurate quantification of Silodosin and its primary active metabolite, KMD-3213G (Silodosin glucuronide), in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis.[1] This document provides a detailed protocol for the use of Silodosin metabolite-d4 as an internal standard for the precise and accurate quantification of Silodosin and its major metabolite in plasma samples.

Principle

This method employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the simultaneous determination of Silodosin and its active metabolite KMD-3213G. This compound is added to the plasma samples at a known concentration at the beginning of the sample preparation process. Due to its structural similarity and identical physicochemical properties to the analyte, the deuterated internal standard co-elutes with the analyte and experiences similar extraction recovery and ionization efficiency.[2] By comparing the peak area ratio of the analyte to the internal standard, accurate quantification can be achieved, compensating for potential matrix effects and variations in instrument response.

Materials and Reagents

-

Silodosin reference standard

-

Silodosin metabolite KMD-3213G reference standard

-

This compound (Internal Standard)

-

Human plasma (with K2EDTA as anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Ethyl acetate (analytical grade)

-

Methyl tert-butyl ether (analytical grade)

Instrumentation and Analytical Conditions

A validated LC-MS/MS system equipped with a triple quadrupole mass spectrometer is required for this analysis. The following are representative conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography

| Parameter | Recommended Conditions |

| Column | Symmetry C18, 50 x 4.6 mm, 5 µm or equivalent |

| Mobile Phase A | 10 mM Ammonium formate in water |

| Mobile Phase B | Methanol:Acetonitrile (40:60, v/v) |

| Flow Rate | 0.8 mL/min (example, may vary) |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | Approximately 6.0 minutes |

Mass Spectrometry

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500°C (example, may vary) |

| IonSpray Voltage | 5500 V (example, may vary) |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Silodosin | 496.1 | 261.2 | 200 | Optimized |

| KMD-3213G | 672.2 | 494.1 | 200 | Optimized |

| This compound (IS) | 500.5 | 261.1 | 200 | Optimized |

Collision energy should be optimized for the specific instrument to achieve the most stable and intense fragment ion signal.

Experimental Protocol

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Silodosin, KMD-3213G, and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Silodosin and KMD-3213G stock solutions in methanol:water (1:1, v/v) to create calibration standards with concentrations ranging from 0.1 to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol:water (1:1, v/v) to obtain a final concentration of 100 ng/mL.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 200 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.

-

Add 1 mL of a mixture of ethyl acetate and methyl tert-butyl ether (1:1, v/v).

-

Vortex for 5 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 mixture of Mobile Phase A and B).

-

Vortex to dissolve the residue completely.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Data Analysis and Quantification

-

Integrate the peak areas for the MRM transitions of Silodosin, KMD-3213G, and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

-

Determine the concentration of Silodosin and KMD-3213G in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Validation

The analytical method should be fully validated according to the guidelines of regulatory agencies (e.g., FDA, EMA). Key validation parameters include:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analytes and internal standard in blank matrix samples.

-

Linearity and Range: The concentration range over which the assay is accurate, precise, and linear. A typical range is 0.10-80.0 ng/mL for both Silodosin and KMD-3213G.[1]

-

Accuracy and Precision: Intra- and inter-day accuracy (as % bias) and precision (as % CV) should be within acceptable limits (typically ±15%, and ±20% at the Lower Limit of Quantification).

-

Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.

-

Extraction Recovery: The efficiency of the extraction process. Extraction recoveries for Silodosin and KMD-3213G have been reported in the ranges of 90.8-93.4% and 87.6-89.9%, respectively.[1]

-

Stability: Stability of the analytes in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, bench-top, long-term).

Visualizations

Caption: Experimental workflow for the quantification of Silodosin.

Caption: Silodosin's mechanism of action via the α1A-adrenergic receptor signaling pathway.

References

Application Notes and Protocols for Silodosin Analysis in Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silodosin is a selective alpha-1A adrenergic receptor antagonist primarily used in the symptomatic treatment of benign prostatic hyperplasia. Accurate and reliable quantification of Silodosin in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides detailed application notes and protocols for the three most common sample preparation techniques for Silodosin analysis in plasma: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are typically followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Comparative Summary of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the required sensitivity, sample cleanliness, throughput, and available resources. Below is a summary of quantitative data for the different methods.

| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |

| Linearity Range | 0.20 - 100.56 ng/mL[1] | 0.10 - 80.0 ng/mL[2] | Not explicitly stated for Silodosin, but generally applicable over a wide range. |

| Lower Limit of Quantification (LLOQ) | 0.20 ng/mL[1] | 0.10 ng/mL[2], 0.50 ng/mL[3][4][5] | Dependent on instrument sensitivity; generally higher than SPE and LLE. |

| Recovery | ~60%[3] | 90.8 - 93.4%[2][6] | Variable, generally lower than LLE and can be less consistent. |

| Matrix Effect | Can be minimized with appropriate washing steps. | Generally cleaner extracts than PPT, leading to reduced matrix effects. | Prone to significant matrix effects due to co-extraction of endogenous components.[7] |

| Throughput | Moderate, can be automated. | Lower, more labor-intensive. | High, simple and fast.[7] |

| Selectivity | High | High | Low |

Experimental Protocols

Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide very clean extracts, minimizing matrix effects and improving the reliability of the analysis.

Principle: This technique separates components of a mixture according to their physical and chemical properties. For Silodosin, a C18 reverse-phase sorbent is commonly used. The plasma sample is loaded onto the SPE cartridge, interfering substances are washed away, and finally, Silodosin is eluted with an appropriate solvent.

Workflow Diagram:

Caption: Solid-Phase Extraction (SPE) Workflow for Silodosin.

Detailed Protocol:

-

Materials:

-

SPE cartridges (e.g., Cosmicsil Adze C18, 100 mg, 3 mL)

-

Human plasma with anticoagulant (e.g., K2EDTA)

-

Silodosin reference standard

-

Internal Standard (IS) solution (e.g., Silodosin-d4)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Ammonium acetate (AR grade)

-

Milli-Q water or equivalent

-

Centrifuge

-

Vortex mixer

-

SPE manifold

-

Nitrogen evaporator

-

-

Procedure:

-

Sample Pre-treatment:

-

To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Vortex for 30 seconds.

-

-

SPE Cartridge Conditioning:

-

Condition the SPE cartridge by passing 1.0 mL of methanol followed by 1.0 mL of Milli-Q water. Do not allow the cartridge to dry.

-

-

Sample Loading:

-

Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate (approximately 1 mL/min).

-

-

Washing:

-

Elution:

-

Elute Silodosin and the IS from the cartridge with 1.0 mL of the mobile phase (e.g., a mixture of acetonitrile, methanol, and 10 mM ammonium acetate buffer).[1]

-

-

Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds.

-

-

Analysis:

-

Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

-

-

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that offers high recovery and cleaner extracts compared to PPT.

Principle: This method is based on the differential solubility of Silodosin in two immiscible liquid phases, typically an aqueous phase (plasma) and an organic solvent. Silodosin partitions into the organic phase, leaving behind many of the endogenous plasma components in the aqueous phase.

Workflow Diagram:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of silodosin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of silodosin and its active glucuronide metabolite KMD-3213G in human plasma by LC-MS/MS for a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. americanlaboratory.com [americanlaboratory.com]

Bioanalytical method development for Silodosin and its metabolites

An Application Note and Protocol for the Bioanalytical Method Development of Silodosin and its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction